Cas no 712320-02-0 (N-(3-acetylphenyl)-2-(benzenesulfonyl)acetamide)

N-(3-acetylphenyl)-2-(benzenesulfonyl)acetamide is a specialized organic compound featuring both acetylphenyl and benzenesulfonyl functional groups, making it a versatile intermediate in synthetic chemistry. Its molecular structure allows for selective reactivity, particularly in the development of pharmaceuticals and agrochemicals. The presence of the sulfonyl group enhances stability and facilitates further derivatization, while the acetyl moiety offers a reactive site for condensation or substitution reactions. This compound is valued for its potential in constructing complex heterocyclic frameworks and as a precursor in medicinal chemistry research. High purity and consistent synthesis protocols ensure reliable performance in experimental and industrial applications.
N-(3-acetylphenyl)-2-(benzenesulfonyl)acetamide structure
712320-02-0 structure
Product name:N-(3-acetylphenyl)-2-(benzenesulfonyl)acetamide
CAS No:712320-02-0
MF:C16H15NO4S
MW:317.35960316658
CID:6479461

N-(3-acetylphenyl)-2-(benzenesulfonyl)acetamide Chemical and Physical Properties

Names and Identifiers

    • N-(3-acetylphenyl)-2-(benzenesulfonyl)acetamide
    • N-(3-acetylphenyl)-2-(phenylsulfonyl)acetamide
    • Acetamide, N-(3-acetylphenyl)-2-(phenylsulfonyl)-
    • Inchi: 1S/C16H15NO4S/c1-12(18)13-6-5-7-14(10-13)17-16(19)11-22(20,21)15-8-3-2-4-9-15/h2-10H,11H2,1H3,(H,17,19)
    • InChI Key: HCAWJINKDUCDNI-UHFFFAOYSA-N
    • SMILES: C(NC1=CC=CC(C(C)=O)=C1)(=O)CS(C1=CC=CC=C1)(=O)=O

Experimental Properties

  • Density: 1.321±0.06 g/cm3(Predicted)
  • Boiling Point: 609.4±55.0 °C(Predicted)
  • pka: 11.11±0.70(Predicted)

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Life Chemicals
F2536-1630-1mg
N-(3-acetylphenyl)-2-(benzenesulfonyl)acetamide
712320-02-0 90%+
1mg
$54.0 2023-05-16
Life Chemicals
F2536-1630-20μmol
N-(3-acetylphenyl)-2-(benzenesulfonyl)acetamide
712320-02-0 90%+
20μl
$79.0 2023-05-16
Life Chemicals
F2536-1630-10μmol
N-(3-acetylphenyl)-2-(benzenesulfonyl)acetamide
712320-02-0 90%+
10μl
$69.0 2023-05-16
Life Chemicals
F2536-1630-20mg
N-(3-acetylphenyl)-2-(benzenesulfonyl)acetamide
712320-02-0 90%+
20mg
$99.0 2023-05-16
Life Chemicals
F2536-1630-40mg
N-(3-acetylphenyl)-2-(benzenesulfonyl)acetamide
712320-02-0 90%+
40mg
$140.0 2023-05-16
Life Chemicals
F2536-1630-5μmol
N-(3-acetylphenyl)-2-(benzenesulfonyl)acetamide
712320-02-0 90%+
5μl
$63.0 2023-05-16
Life Chemicals
F2536-1630-3mg
N-(3-acetylphenyl)-2-(benzenesulfonyl)acetamide
712320-02-0 90%+
3mg
$63.0 2023-05-16
Life Chemicals
F2536-1630-2mg
N-(3-acetylphenyl)-2-(benzenesulfonyl)acetamide
712320-02-0 90%+
2mg
$59.0 2023-05-16
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F2536-1630-50mg
N-(3-acetylphenyl)-2-(benzenesulfonyl)acetamide
712320-02-0 90%+
50mg
$160.0 2023-05-16
Life Chemicals
F2536-1630-15mg
N-(3-acetylphenyl)-2-(benzenesulfonyl)acetamide
712320-02-0 90%+
15mg
$89.0 2023-05-16

N-(3-acetylphenyl)-2-(benzenesulfonyl)acetamide Related Literature

Additional information on N-(3-acetylphenyl)-2-(benzenesulfonyl)acetamide

Introduction to N-(3-acetylphenyl)-2-(benzenesulfonyl)acetamide (CAS No. 712320-02-0)

N-(3-acetylphenyl)-2-(benzenesulfonyl)acetamide, identified by its CAS number 712320-02-0, is a specialized organic compound that has garnered significant attention in the field of chemical and pharmaceutical research. This compound, characterized by its intricate molecular structure, exhibits potential applications in various biochemical and medicinal contexts. The presence of both acetyl and benzenesulfonyl functional groups makes it a versatile intermediate in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents.

The structural framework of N-(3-acetylphenyl)-2-(benzenesulfonyl)acetamide consists of a phenyl ring substituted with an acetyl group at the 3-position and an acetamide moiety linked to a benzenesulfonyl group at the 2-position. This configuration not only contributes to its unique chemical properties but also opens up possibilities for diverse interactions with biological targets. The benzenesulfonyl group, in particular, is known for its ability to enhance binding affinity and selectivity, making it a valuable component in the design of pharmacophores.

In recent years, there has been a surge in research focused on harnessing the potential of such structurally complex compounds in drug discovery. The acetylphenyl derivative, including N-(3-acetylphenyl)-2-(benzenesulfonyl)acetamide, has been explored for its role in modulating various biological pathways. Studies have indicated that this compound may exhibit inhibitory effects on certain enzymes and receptors, which are implicated in inflammatory responses and metabolic disorders. These findings have prompted further investigation into its pharmacological profile and potential therapeutic applications.

The benzenesulfonyl group, a key feature of N-(3-acetylphenyl)-2-(benzenesulfonyl)acetamide, is particularly noteworthy for its role in enhancing the solubility and bioavailability of drug candidates. This property is crucial for the development of oral formulations and parenteral administration methods. Additionally, the acetyl group contributes to the compound's stability and reactivity, allowing for further chemical modifications that can fine-tune its biological activity.

Recent advancements in computational chemistry have enabled researchers to predict the binding interactions of N-(3-acetylphenyl)-2-(benzenesulfonyl)acetamide with target proteins with high precision. These studies have revealed potential binding sites that could be exploited for therapeutic intervention. For instance, computational models have suggested that this compound may interact with enzymes involved in signal transduction pathways, thereby modulating cellular responses to external stimuli. Such insights are invaluable for designing targeted therapies that minimize side effects while maximizing efficacy.

The synthesis of N-(3-acetylphenyl)-2-(benzenesulfonyl)acetamide presents unique challenges due to its complex structural requirements. However, modern synthetic methodologies have made significant strides in improving the efficiency and scalability of its production. Techniques such as multi-step organic synthesis, coupled with advanced purification methods, have enabled researchers to obtain high-purity samples suitable for both laboratory studies and clinical trials. These advancements have laid the groundwork for exploring the compound's potential in real-world applications.

In conclusion, N-(3-acetylphenyl)-2-(benzenesulfonyl)acetamide(CAS No. 712320-02-0) represents a promising candidate in the realm of pharmaceutical research. Its unique structural features and demonstrated biological activity make it a valuable asset in the quest for novel therapeutic agents. As research continues to uncover new applications and refine synthetic strategies, this compound is poised to play a significant role in addressing various health challenges.

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